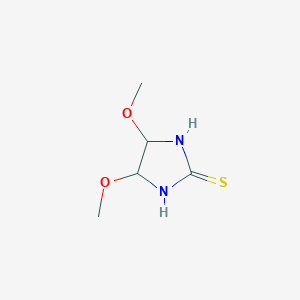
2,4-diphenyl-1H-pyrazol-3-one
Vue d'ensemble
Description
2,4-Diphenyl-1H-pyrazol-3-one is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are five-membered ring structures containing two nitrogen atoms at positions 1 and 2, and three carbon atoms. This compound is characterized by the presence of two phenyl groups attached to the 2 and 4 positions of the pyrazole ring. Pyrazoles have gained significant attention due to their wide range of biological activities and applications in medicinal chemistry, agrochemistry, and material science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,4-Diphenyl-1H-pyrazol-3-one can be synthesized through various methods. One common approach involves the condensation of hydrazine with 1,3-diphenylprop-2-en-1-one in the presence of a suitable catalyst. The reaction typically proceeds under reflux conditions in ethanol or another suitable solvent . Another method involves the cyclocondensation of hydrazine with 1,3-diphenyl-2-propen-1-one in the presence of an acid catalyst .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. This method allows for better control over reaction conditions and yields higher purity products. The use of green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, is also being explored to make the process more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Diphenyl-1H-pyrazol-3-one undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions can occur at the phenyl rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Electrophilic reagents like halogens or nitro groups in the presence of a catalyst.
Major Products Formed
Oxidation: Pyrazole-3,4-diones.
Reduction: Hydrazine derivatives.
Substitution: Substituted pyrazole derivatives.
Applications De Recherche Scientifique
2,4-Diphenyl-1H-pyrazol-3-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 2,4-diphenyl-1H-pyrazol-3-one involves its interaction with various molecular targets. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. For example, it has been shown to inhibit cyclooxygenase enzymes, leading to its anti-inflammatory effects . Additionally, the compound can interact with DNA and proteins, affecting cellular processes and leading to its antimicrobial and anticancer activities .
Comparaison Avec Des Composés Similaires
2,4-Diphenyl-1H-pyrazol-3-one can be compared with other similar compounds, such as:
3,5-Diphenyl-1H-pyrazole: Similar structure but with different substitution patterns, leading to variations in biological activity.
1,3-Diphenyl-1H-pyrazole-4-carbaldehyde: Contains an aldehyde group, which imparts different reactivity and applications.
2-Phenyl-4,5-dihydro-1H-imidazole: A different heterocyclic system with distinct biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique electronic and steric properties, making it a valuable compound in various fields of research .
Propriétés
IUPAC Name |
2,4-diphenyl-1H-pyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O/c18-15-14(12-7-3-1-4-8-12)11-16-17(15)13-9-5-2-6-10-13/h1-11,16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNWYPYFQYFUUTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CNN(C2=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-3-(dimethylamino)-1-[2-(2-pyridinyl)-1,3-thiazol-5-yl]-2-propen-1-one](/img/structure/B3036614.png)
![(E)-{[4-(4-chlorophenyl)-7-thia-2,5-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5-trien-3-yl]methylidene}amino cyclopropanecarboxylate](/img/structure/B3036616.png)
![1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-2-(phenylsulfonyl)-1-ethanone O-methyloxime](/img/structure/B3036619.png)
![(Z)-2-(Benzenesulfonyl)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-N-[[3-(trifluoromethyl)phenyl]methoxy]ethanimine](/img/structure/B3036620.png)
![3-Bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde](/img/structure/B3036624.png)




![Acetamide, N-[3-(4-piperidinyl)phenyl]-](/img/structure/B3036632.png)




